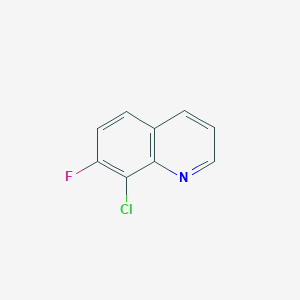

8-Chloro-7-fluoroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

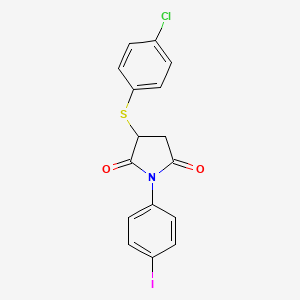

8-Chloro-7-fluoroquinoline is a compound of interest in the field of medicinal chemistry and materials science due to its unique chemical structure, which allows for a wide range of chemical reactions and applications. The compound's structure contains both chloro and fluoro substituents on a quinoline ring, making it a versatile precursor for the synthesis of various pharmaceuticals and materials.

Synthesis Analysis

The synthesis of 8-Chloro-7-fluoroquinoline derivatives often involves multi-step chemical processes, including the use of specific reagents and conditions to introduce the chloro and fluoro groups at the desired positions on the quinoline ring. For example, directed ortho-lithiation reactions have been used to synthesize related fluoro-dihydroisoquinoline compounds, highlighting the synthetic approaches towards halogenated quinolines (Hargitai et al., 2018).

Molecular Structure Analysis

The molecular structure of 8-Chloro-7-fluoroquinoline and its derivatives can be characterized by various spectroscopic techniques, including NMR and mass spectrometry. These compounds often exhibit planar structures due to the aromatic quinoline ring, with halogen atoms introducing specific electronic and steric effects that influence their chemical behavior and interactions (Moreno-Fuquen et al., 2017).

Chemical Reactions and Properties

8-Chloro-7-fluoroquinoline serves as a key intermediate in the synthesis of various compounds, demonstrating a broad range of chemical reactivity. For instance, it can undergo nucleophilic aromatic substitution reactions facilitated by the electron-withdrawing effects of the halogen substituents. These reactions allow for the introduction of diverse functional groups, expanding the compound's utility in synthetic chemistry (Al-Hiari et al., 2007).

Physical Properties Analysis

The physical properties of 8-Chloro-7-fluoroquinoline, such as melting point, boiling point, and solubility, can be influenced by the presence of the chloro and fluoro groups. These halogen atoms affect the compound's polarity and intermolecular interactions, which in turn determine its phase behavior, solubility in various solvents, and crystalline structure.

Chemical Properties Analysis

The chemical properties of 8-Chloro-7-fluoroquinoline include its acidity, basicity, and reactivity towards electrophiles and nucleophiles. The halogen substituents play a significant role in modulating the compound's electronic properties, making it an interesting subject for studies on halogen bonding, photoinduced reactions, and other chemical phenomena (Bardez et al., 1997).

Applications De Recherche Scientifique

Synthesis and Antibacterial Properties

- Researchers have investigated the synthesis and antibacterial properties of 8-nitrofluoroquinolone derivatives, including those related to 8-Chloro-7-fluoroquinoline. These compounds have shown promising antibacterial activity against gram-positive and/or gram-negative strains. The introduction of substituted primary amine appendages at the C-7 position was a key step in these syntheses (Al-Hiari et al., 2007).

Double Helix Formation and Cross-Hybridization

- Oligoamides of 8-chloroquinoline have been shown to assemble into double helical dimers and undergo cross-hybridization with 8-fluoroquinoline oligoamide analogues. This study highlights the potential of these compounds in molecular recognition and self-assembly processes (Gan et al., 2010).

Excited-State Processes and Photoinduced Tautomerization

- Research on 8-Hydroxyquinoline, a related compound, has explored its excited-state processes, including photoinduced tautomerization. This research provides insights into the fluorescence properties of quinoline derivatives, which can be crucial for applications in analytical chemistry and sensor development (Bardez et al., 1997).

Novel Antibacterial Quinolones

- A study has reported on a novel antibacterial 8-chloroquinolone with significant potency against Gram-positive and Gram-negative bacteria. The specific structural orientations in these compounds were identified as key factors for their potent antibacterial activity (Kuramoto et al., 2003).

Metal Ion Binding and Chemosensing

- Hydroxyquinoline derivatives, including those with chloro and fluoro substitutions, have been studied for their metal ion binding properties. This research is significant for understanding the use of these compounds in pharmaceutical applications and for the development of metal ion sensors (Summers et al., 2020).

In Vitro Cytotoxic Studies

- 8-Hydroxyquinoline derived thiosemicarbazones, related to 8-Chloro-7-fluoroquinoline, have been synthesized and evaluated for their anticancer activity. The study provides insights into the potential of these compounds in cancer treatment (Kotian et al., 2021).

Fluorescence-Based Corrosion Detection

- 8-Hydroxyquinoline has been used as a fluorescent indicator for detecting underlying corrosion in epoxy-coated metals. This application is significant for materials science and engineering, highlighting the potential of quinoline derivatives in corrosion detection and monitoring (Roshan et al., 2018).

Antibacterial and Anticancer Agents

- Tetracyclic fluoroquinolones have been synthesized and evaluated for their dual antibacterial and anticancer activities. This research underscores the potential of fluoroquinolones, including 8-Chloro-7-fluoroquinoline analogues, in developing dual-purpose therapeutics (Al-Trawneh et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

8-chloro-7-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDSHDNATUPBOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)F)Cl)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-7-fluoroquinoline | |

CAS RN |

1909305-92-5 |

Source

|

| Record name | 8-chloro-7-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2491976.png)

![2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2491978.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2491981.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2491983.png)

![2-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2491986.png)

![(Z)-2-(2,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2491989.png)

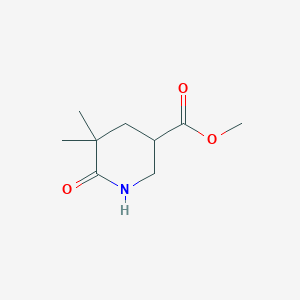

![Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491993.png)

![8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B2491998.png)